2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727700
InChI: InChI=1S/C10H12BrNO3/c1-12-9(10(13)14)7-5-6(15-2)3-4-8(7)11/h3-5,9,12H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H12BrNO3
Molecular Weight: 274.11 g/mol

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid

CAS No.:

Cat. No.: VC17727700

Molecular Formula: C10H12BrNO3

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid -

Specification

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
IUPAC Name 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetic acid
Standard InChI InChI=1S/C10H12BrNO3/c1-12-9(10(13)14)7-5-6(15-2)3-4-8(7)11/h3-5,9,12H,1-2H3,(H,13,14)
Standard InChI Key FSKRWWSQMTVCPX-UHFFFAOYSA-N
Canonical SMILES CNC(C1=C(C=CC(=C1)OC)Br)C(=O)O

Introduction

Structural Characteristics and Identification

Molecular Architecture

The compound’s structure comprises a phenyl ring with a bromine atom at position 2 and a methoxy group (-OCH₃) at position 5. Attached to the phenyl ring is an acetic acid backbone modified by a methylamino (-NHCH₃) group at the α-carbon. This configuration places it within the class of α-amino acid derivatives, where the amino and carboxylic acid groups are bonded to the same carbon atom .

The molecular formula is inferred as C₁₀H₁₂BrNO₃, derived from the parent structure of (2-bromo-5-methoxyphenyl)acetic acid (C₉H₉BrO₃) with the addition of a methylamino group (-NHCH₃). The molecular weight is approximately 261.12 g/mol, accounting for the bromine (79.90 g/mol), methoxy (31.03 g/mol), and methylamino (30.05 g/mol) substituents.

Spectroscopic Identification

While spectroscopic data for this specific compound are unavailable, analogous compounds provide reference points:

  • Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹) for the methylamino group, C=O stretching (1700–1750 cm⁻¹) for the carboxylic acid, and C-Br stretching (500–600 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR): The phenyl ring protons would exhibit distinct splitting patterns due to the bromine and methoxy groups. For example, in N-(2-bromo-5-methoxyphenyl)acetamide, aromatic protons resonate at δ 6.8–7.5 ppm .

Synthesis and Manufacturing

Proposed Synthetic Routes

Although no direct synthesis is documented, a plausible pathway can be inferred from related methodologies, such as the synthesis of 5-bromo-2-methoxyphenol and N-(2-bromo-5-methoxyphenyl)acetamide :

  • Protection of Reactive Groups:

    • The phenolic hydroxyl group in o-methoxyphenol is acetylated using acetic anhydride under sulfuric acid catalysis to prevent undesired reactions during subsequent steps .

    • Reaction:

      o-methoxyphenol+(CH3CO)2OH2SO4acetylated intermediate\text{o-methoxyphenol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{acetylated intermediate}
  • Bromination:

    • Electrophilic aromatic bromination introduces bromine at the ortho position relative to the methoxy group. Iron powder serves as a catalyst to generate Br⁺ ions .

    • Reaction:

      Acetylated intermediate+Br2Fe2-bromo-5-methoxy derivative\text{Acetylated intermediate} + \text{Br}_2 \xrightarrow{\text{Fe}} \text{2-bromo-5-methoxy derivative}
  • Introduction of Methylamino Group:

    • Nucleophilic substitution or reductive amination could introduce the methylamino moiety. For example, reacting the brominated intermediate with methylamine under basic conditions or using a Gabriel synthesis approach.

  • Deprotection and Acid Formation:

    • Hydrolysis of protective groups (e.g., acetyl) yields the free carboxylic acid. Sodium bicarbonate is commonly used for deacetylation .

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs at the correct position requires careful control of reaction conditions.

  • Steric Hindrance: The methylamino group’s bulk may impede reaction efficiency, necessitating optimized catalysts or elevated temperatures.

Physical and Chemical Properties

Physicochemical Parameters

Data from analogous compounds suggest the following properties :

PropertyValue (Estimated)Source Compound Reference
Molecular Weight261.12 g/mol
Density~1.6 g/cm³
Boiling Point~360–370 °C
Melting PointNot reported
SolubilityModerate in polar solvents

Reactivity and Stability

  • Carboxylic Acid Group: Can form salts with bases (e.g., NaOH) or esters with alcohols.

  • Methylamino Group: Participates in alkylation or acylation reactions.

  • Bromine Atom: Susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling) if activated by electron-donating groups .

Related Compounds and Analogues

Compound NameMolecular FormulaKey Differences
N-(2-Bromo-5-methoxyphenyl)acetamide C₉H₁₀BrNO₂Acetamide replaces acetic acid
(2-Bromo-5-methoxyphenyl)acetic acid C₉H₉BrO₃Lacks methylamino group

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